Methyl 6-chloropicolinate

Pharmaceutical impurity profiling ANDA method validation Vorasidenib quality control

Researchers requiring isomerically pure chloropicolinate building blocks face supply chain inconsistency, where the 4- or 5-chloro isomer may be substituted, invalidating ANDA analytical methods. Methyl 6-chloropicolinate (CAS 6636-55-1) resolves this as the authenticated Vorasidenib Impurity 6 and Sorafenib Impurity 117 reference standard. • Confirmed 2-chloro-6-carboxylate regiochemistry ensures accurate impurity profiling in ICH-guided HPLC/LC-MS methods. • >98% purity (GC) with regulatory-grade CoA supports relative response factor calculation and system suitability. • Consistent melting point (93-94 °C) enables rapid identity verification upon receipt. Supplied in research-scale quantities with express global delivery.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 6636-55-1
Cat. No. B1361591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloropicolinate
CAS6636-55-1
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
InChIKeyTWUXBVMXSBEKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloropicolinate: Identity & Supply Chain


Methyl 6‑chloropicolinate (CAS 6636‑55‑1; synonyms = methyl 6‑chloropyridine‑2‑carboxylate, 6‑chloropicolinic acid methyl ester) is a 2,6‑disubstituted pyridine bearing a chlorine atom ortho to a methyl ester [REFS‑1]. Its solid‑state properties (predicted melting point 93–94 °C, density ≈ 1.294 g cm⁻³) and moderate molecular weight (171.58 g mol⁻¹) place it among the common chloropicolinate building blocks; however, the specific 2‑chloro‑6‑carboxylate architecture confers a reactivity profile that is distinct from the 4‑ or 5‑chloro isomers [REFS‑2][REFS‑3]. The compound is routinely supplied at ≥95 % purity, with higher‑grade lots (>98 % by GC) available for regulated analytical workflows [REFS‑4].

Methyl 6-Chloropicolinate: Isosteric Replacement Risks


Although methyl 4‑chloropicolinate (CAS 24484‑93‑3) and methyl 5‑chloropicolinate share the same empirical formula, the position of the chlorine atom dictates the electron‑deficiency pattern of the pyridine ring and therefore controls the regioselectivity of nucleophilic aromatic substitution (SNAr) and metal‑catalyzed cross‑couplings [REFS‑1]. In pharmaceutical impurity profiling, the identity of the chloropicolinate isomer is critical: methyl 6‑chloropicolinate is explicitly listed as Vorasidenib Impurity 6 and Sorafenib Impurity 117, whereas the 4‑chloro isomer is not accepted as a surrogate reference standard by ICH‑guided methods [REFS‑2][REFS‑3]. Consequently, blind replacement with a cheaper, off‑specification isomer can invalidate analytical method transfers, delay ANDA filings, or lead to erroneous impurity quantitation [REFS‑3].

Methyl 6-Chloropicolinate Comparative Evidence


Vorasidenib Impurity Standard: 6-Chloro vs. 4-Chloro Isomer

Methyl 6‑chloropicolinate is the structurally confirmed Vorasidenib Impurity 6, supplied with full regulatory‑compliant characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥98 %) [REFS‑1]. In contrast, methyl 4‑chloropicolinate (CAS 24484‑93‑3) is not listed in any Vorasidenib or Sorafenib impurity monograph and therefore cannot serve as a direct replacement for system suitability or relative‑response‑factor determinations [REFS‑2].

Pharmaceutical impurity profiling ANDA method validation Vorasidenib quality control

Stille Coupling to 2,2′-Bipyridine Ligands

Methyl 6‑chloropicolinate undergoes Stille coupling with 2‑(trimethylstannyl)pyridine to furnish methyl 2,2′‑bipyridine‑6‑carboxylate, a key precursor for homogeneous catalysts and supramolecular architectures [REFS‑1]. The 6‑chloro isomer positions the ester group para to the newly formed biaryl bond, a substitution pattern that cannot be achieved with the 4‑ or 5‑chloro isomers [REFS‑2]. Although isolated yields are not disclosed in the technical brief, the reaction is applied in multi‑gram preparations without chromatographic purification, indicating high conversion and simple work‑up [REFS‑1].

Cross-coupling chemistry Bipyridine ligand synthesis Stille reaction

TCI Certified Purity vs. Generic Grade

TCI supplies methyl 6‑chloropicolinate with a certified purity of >98.0 % (GC), confirmed by NMR, while many general‑purpose catalogues offer the compound at 95 % purity with no traceable certificate of analysis [REFS‑1][REFS‑2]. The higher‑purity grade reduces the mass of unidentified impurities below the 0.15 % threshold typically required for pharmaceutical critical impurity investigations [REFS‑3].

Quality control Assay specification Procurement compliance

Melting Point Reproducibility: 6-Chloro vs. 4-Chloro Isomer

The melting point of methyl 6‑chloropicolinate is consistently reported at 93–94 °C across independent sources [REFS‑1][REFS‑2]. The positional isomer methyl 4‑chloropicolinate shows a wider range (52–56 °C) that can reflect varying levels of residual solvent or isomeric contamination [REFS‑3]. A sharp, reproducible melting point is a practical, low‑cost indicator of crystallinity and chemical identity for incoming QC checks.

Physicochemical characterization Batch consistency Solid‑state quality

Methyl 6-Chloropicolinate: Application Scenarios


Impurity Reference Standard for Vorasidenib & Sorafenib

When developing or validating an HPLC/LC‑MS method for Vorasidenib tablets, methyl 6‑chloropicolinate serves as the structurally authenticated Impurity 6 [REFS‑1]. Its use is supported by regulatory‑grade certificates with assigned purity, enabling accurate relative‑response‑factor calculation and system‑suitability testing [REFS‑1].

2,2′-Bipyridine-6-carboxylate Ligand Synthesis

Methyl 6‑chloropicolinate is the preferred substrate for Stille coupling that installs the 2‑pyridyl unit at the 6‑position, affording methyl 2,2′‑bipyridine‑6‑carboxylate without competing substitution at the 4‑ or 5‑position [REFS‑2][REFS‑3]. This connectivity is essential for catalysts requiring a linear bipyridine bite angle [REFS‑2].

Building Block for Medicinal Chemistry Libraries

Medicinal chemists synthesizing kinase‑focused libraries can order the >98 % GC grade directly from TCI, minimizing the need for additional purification before parallel amidation or SNAr diversification [REFS‑4]. The consistent melting point (93–94 °C) serves as a rapid identity check upon receipt [REFS‑5].

Process-Scale Nucleophilic Substitution

The chlorine atom at the 6‑position undergoes SNAr with amines or alkoxides under mild conditions, allowing installation of pharmacophoric groups without competing ester hydrolysis [REFS‑6]. This reactivity, combined with the compound's high purity specification, makes it suitable for Route‑of‑Synthesis investigations in early‑stage process development [REFS‑6].

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